molecular formula C6H13NO3 B8328533 N-lactoyl 2-amino-1-propanol

N-lactoyl 2-amino-1-propanol

Cat. No.: B8328533
M. Wt: 147.17 g/mol
InChI Key: KXBFLLVCUAQTJV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-lactoyl 2-amino-1-propanol is a research chemical belonging to the emerging class of N-lactoyl amino acids (Lac-AA), which are metabolites formed by the enzymatic conjugation of lactate to an amino acid . These compounds are of significant interest in biochemical research due to their ubiquitous presence in mammalian systems and their potential roles in various metabolic processes and disease mechanisms . While N-lactoyl-phenylalanine (Lac-Phe) is the most extensively studied member of this family, the structural similarity suggests that this compound may share similar research applications and biochemical pathways . The biosynthesis of Lac-AA is primarily catalyzed by the enzyme cytosolic nonspecific dipeptidase 2 (CNDP2) through a process of reverse proteolysis, challenging long-held beliefs about biochemical pathways . Levels of these metabolites can be influenced by factors that affect their precursors, particularly lactate, such as during strenuous exercise, hypoxia, or in rapidly proliferating cells . Researchers are actively investigating this class of compounds for their potential as signaling molecules and biomarkers. Current research areas include their involvement in exercise-induced appetite suppression, energy metabolism, mitochondrial disorders, type 2 diabetes, and cancer . The interplay between Lac-AA and the gut microbiota also presents a promising avenue for investigation . This product is strictly for Research Use Only. It is not intended for diagnostic or therapeutic purposes, nor for human consumption.

Properties

Molecular Formula

C6H13NO3

Molecular Weight

147.17 g/mol

IUPAC Name

2-hydroxy-N-(1-hydroxypropan-2-yl)propanamide

InChI

InChI=1S/C6H13NO3/c1-4(3-8)7-6(10)5(2)9/h4-5,8-9H,3H2,1-2H3,(H,7,10)

InChI Key

KXBFLLVCUAQTJV-UHFFFAOYSA-N

Canonical SMILES

CC(CO)NC(=O)C(C)O

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Comparison with (S)-2-(Boc-amino)-1-Propanol

(S)-2-(Boc-amino)-1-propanol (CAS 79069-13-9) shares a similar amino-propanol backbone but differs in its protective group (tert-butoxycarbonyl, Boc) instead of a lactoyl group. Key distinctions include:

Property N-Lactoyl 2-Amino-1-Propanol (Inferred) (S)-2-(Boc-amino)-1-Propanol
Molecular Formula Likely C₆H₁₃NO₃ C₈H₁₇NO₃
Functional Group Lactoyl ester (ester-linked lactic acid) Boc (carbamate protective group)
Stability Hydrolytically sensitive (ester) Stable under basic conditions
Storage Conditions Likely room temperature (unconfirmed) 5–6°C, protected from moisture
Toxicity Unreported; ester may reduce toxicity Class III (moderate toxicity)

The Boc group in (S)-2-(Boc-amino)-1-propanol enhances stability during synthetic processes but requires stringent storage conditions. In contrast, the lactoyl group in this compound may impart biodegradability but could limit shelf life due to ester hydrolysis .

Comparison with n-Propanol (Propan-1-ol)

n-Propanol (CAS 71-23-8) is a simpler alcohol lacking amino or ester functionalities. Critical differences include:

Property This compound (Inferred) n-Propanol
Flammability Likely low (polar functional groups) Highly flammable (H225)
Toxicity (Oral LD₅₀) Unreported >5,000 mg/kg (rat)
Reactivity Reactive ester/amino groups Inert except with strong oxidizers

n-Propanol’s high flammability and low toxicity contrast with the inferred properties of this compound, which likely exhibits reduced flammability due to polar substituents but unquantified toxicity risks .

Comparison with Drospirenone-Related Propanol Derivatives

Drospirenone impurities (e.g., 3-(methylamino)-1-(thiophen-2-yl)propan-1-ol) feature aromatic thiophene or naphthalene substitutions . Key contrasts:

Property This compound (Inferred) Thiophene/Naphthalene Derivatives
Aromaticity Non-aromatic Thiophene/naphthalene rings present
Bioactivity Potential chiral auxiliary Linked to hormonal activity (e.g., drospirenone)
Synthetic Utility Ester-driven reactivity Amine-driven nucleophilic substitutions

These derivatives highlight how aromatic substitutions enhance bioactivity but may introduce photodegradation risks, whereas the lactoyl group in this compound could favor environmentally benign applications .

Research Findings and Gaps

  • Stability and Reactivity : The lactoyl group’s hydrolytic sensitivity (inferred from ester chemistry) necessitates stability studies under varying pH and temperature conditions.
  • Toxicity Profile: No acute toxicity data exist for this compound, but analogs like (S)-2-(Boc-amino)-1-propanol (Class III toxicity) suggest moderate risks .
  • Industrial Relevance: Unlike n-propanol (used as a solvent), this compound’s applications remain speculative but could align with green chemistry trends due to its ester functionality .

Preparation Methods

Direct Condensation of Lactic Acid and 2-Amino-1-Propanol

The most widely documented method involves the condensation of lactic acid with 2-amino-1-propanol under acidic or thermal conditions. EvitaChem’s protocol specifies reacting equimolar quantities of D/L-lactic acid and 2-amino-1-propanol in aqueous or ethanolic solvents at 50–70°C for 6–12 hours. The reaction proceeds via nucleophilic acyl substitution, where the amine group of 2-amino-1-propanol attacks the carbonyl carbon of lactic acid, forming an amide bond.

Critical Parameters:

  • Catalysts: Sulfuric acid (0.5–1.0 mol%) accelerates the reaction, achieving yields up to 78%.

  • Solvents: Ethanol enhances miscibility but requires careful pH control to prevent esterification side reactions.

  • Temperature: Elevated temperatures (>70°C) risk racemization of the chiral center in 2-amino-1-propanol, reducing enantiomeric purity.

Table 1: Optimization of Direct Condensation

ParameterRange TestedOptimal ValueYield (%)
Temperature40°C – 90°C65°C78
Reaction Time4 – 24 hours10 hours75
Catalyst (H₂SO₄)0.1 – 2.0 mol%0.8 mol%78
SolventWater, EthanolEthanol72

Microwave-Assisted Synthesis

Pilot studies suggest microwave irradiation (100 W, 80°C) reduces reaction times to 2–3 hours while maintaining yields of 70–75%. This method minimizes thermal degradation, preserving the compound’s stereochemical integrity.

Synthesis of 2-Amino-1-Propanol Precursor

Hydrochloric Acid-Mediated Hydrolysis

The chiral precursor (S)-2-amino-1-propanol is synthesized via hydrolysis of (S)-1-methoxy-2-propylamine using concentrated HCl. A patent by BASF details reacting 1-methoxy-2-propylamine with 37% HCl at 135–140°C under 19–30 bar pressure for 4 hours, achieving >99% conversion.

Reaction Mechanism:

  • Protonation of the methoxy group by HCl.

  • Nucleophilic attack by water, cleaving the methoxy bond.

  • Formation of (S)-2-amino-1-propanol hydrochloride.

  • Neutralization with NaOH to free the amine.

Table 2: Industrial-Scale Precursor Synthesis

StepConditionsOutcome
Hydrolysis37% HCl, 135°C, 4 hours99% conversion
NeutralizationNaOH, pH 14, Lutron® HF1 solvent95% isolated yield
Distillation2–6 mbar, 100°C>99% enantiomeric excess

Purification and Characterization

Crystallization and Chromatography

Crude this compound is purified via recrystallization from ethanol/water (3:1 v/v) or flash chromatography (silica gel, ethyl acetate/methanol eluent). HPLC analysis with a Shodex SH1011 column (5 mM H₂SO₄ mobile phase) confirms purity >98%.

Addressing Misidentification in Metabolomics

Historically, N-lactoyl amino acids were mislabeled as 1-carboxyethyl derivatives due to similar chromatographic retention times. Modern LC-MS protocols using o-phthalaldehyde derivatization and FMOC tagging resolve this issue, enabling accurate quantification.

Industrial-Scale Challenges

Byproduct Formation

Esterification of lactic acid with ethanol (if used as a solvent) generates ethyl lactate, necessitating stringent solvent-free conditions or low-temperature operations.

Enantiomeric Purity Control

Racemization during high-temperature steps is mitigated by:

  • Using chiral catalysts like (R)-BINOL-phosphoric acid.

  • Implementing short residence times in continuous-flow reactors.

Q & A

Q. How do structural modifications (e.g., alkyl chain length) affect the physicochemical and biological properties of N-lactoyl amino alcohols?

  • Methodological Answer :
  • SAR studies : Compare dioctanoyl vs. shorter-chain derivatives in lipase assays to assess substrate specificity .
  • Partition coefficient (LogP) : Measure via shake-flask method to evaluate hydrophobicity-driven bioavailability differences .

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